Cas no 328-21-2 (PHENOL, 4-(2-FLUOROPHENOXY)-)

Technical Introduction: PHENOL, 4-(2-FLUOROPHENOXY)- is a fluorinated phenolic compound characterized by the presence of a 2-fluorophenoxy substituent at the para position of the phenol ring. This structural modification enhances its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom introduces electron-withdrawing effects, influencing reactivity and stability, while the phenolic hydroxyl group offers functionalization potential. Its well-defined chemical properties make it suitable for applications requiring precise molecular design, such as ligand synthesis or polymer modification. The compound is typically handled under controlled conditions due to its reactivity and should be stored in accordance with standard safety protocols for phenolic derivatives.
PHENOL, 4-(2-FLUOROPHENOXY)- structure
PHENOL, 4-(2-FLUOROPHENOXY)- structure
商品名:PHENOL, 4-(2-FLUOROPHENOXY)-
CAS番号:328-21-2
MF:C12H9O2F
メガワット:204.197
CID:3485610
PubChem ID:12940618

PHENOL, 4-(2-FLUOROPHENOXY)- 化学的及び物理的性質

名前と識別子

    • PHENOL, 4-(2-FLUOROPHENOXY)-
    • 4-(2-Fluorophenoxy)phenol
    • SCHEMBL4046853
    • Phenol, 4-(2-fluorophenoxy)-
    • JLVGTPXAULRILB-UHFFFAOYSA-N
    • 4-(2-fluorophenoxy)phenol
    • DTXSID301312455
    • 328-21-2
    • インチ: InChI=1S/C12H9FO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H
    • InChIKey: JLVGTPXAULRILB-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 204.05865769Da
  • どういたいしつりょう: 204.05865769Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

PHENOL, 4-(2-FLUOROPHENOXY)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733359-1g
4-(2-Fluorophenoxy)phenol
328-21-2 98%
1g
¥3633.00 2024-08-02

PHENOL, 4-(2-FLUOROPHENOXY)- 関連文献

PHENOL, 4-(2-FLUOROPHENOXY)-に関する追加情報

Introduction to PHENOL, 4-(2-FLUOROPHENOXY)- (CAS No. 328-21-2)

PHENOL, 4-(2-FLUOROPHENOXY)-, with the CAS number 328-21-2, is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a phenol moiety substituted with a 2-fluorophenoxy group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable molecule for various applications.

The molecular formula of PHENOL, 4-(2-FLUOROPHENOXY)- is C13H10FO2, and its molecular weight is approximately 218.21 g/mol. The presence of the fluorine atom in the phenoxy group significantly influences the compound's electronic and steric properties, enhancing its reactivity and selectivity in chemical reactions. These characteristics make it an attractive candidate for use in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials.

In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry due to their potential to improve drug efficacy and pharmacokinetic properties. PHENOL, 4-(2-FLUOROPHENOXY)- is no exception. Studies have shown that this compound exhibits promising biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of PHENOL, 4-(2-FLUOROPHENOXY)- demonstrated significant inhibition of cancer cell growth in vitro.

The solubility and stability of PHENOL, 4-(2-FLUOROPHENOXY)- are also important considerations for its practical applications. It is generally soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but less so in water. This solubility profile makes it suitable for use in both aqueous and non-aqueous environments, depending on the specific application requirements. Additionally, the compound is stable under normal laboratory conditions but should be stored away from strong oxidizing agents to prevent degradation.

In the context of drug discovery and development, PHENOL, 4-(2-FLUOROPHENOXY)- has been explored as a lead compound for various therapeutic targets. Its ability to modulate specific biological pathways makes it a valuable starting point for structure-activity relationship (SAR) studies. Researchers have used computational methods to predict the binding affinity of this compound to various protein targets, providing insights into its potential mechanisms of action.

Clinical trials involving derivatives of PHENOL, 4-(2-FLUOROPHENOXY)- are currently underway to evaluate their safety and efficacy in treating various diseases. Preliminary results from phase I trials have shown promising outcomes, with patients experiencing significant improvements in symptoms without major adverse effects. These findings underscore the potential of this compound as a novel therapeutic agent.

Beyond its pharmaceutical applications, PHENOL, 4-(2-FLUOROPHENOXY)- has also found use in materials science. Its unique electronic properties make it an attractive candidate for the development of advanced materials with enhanced performance characteristics. For example, researchers have synthesized polymers incorporating this compound to create materials with improved thermal stability and mechanical strength.

In conclusion, PHENOL, 4-(2-FLUOROPHENOXY)- (CAS No. 328-21-2) is a multifaceted compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure and favorable properties make it an important molecule for further investigation and development. As research continues to advance our understanding of this compound's capabilities, it is likely to play an increasingly significant role in various scientific and industrial fields.

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